analogue 24 [PMID: 11551758]
Description
Significance of GnRH and its Receptor in Reproductive Endocrinology Research
Gonadotropin-Releasing Hormone (GnRH), a decapeptide produced in the hypothalamus, is a cornerstone of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, essential for human reproduction. nih.gov Its discovery in 1971 was a landmark achievement, leading to a deeper understanding of reproductive control. nih.govnumberanalytics.com GnRH is released in a pulsatile manner into the portal blood system, where it travels to the anterior pituitary gland. oup.com There, it binds to its specific G protein-coupled receptor, the GnRH receptor (GnRHR), on gonadotrope cells. nih.govoup.com This binding stimulates the synthesis and secretion of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.com
The frequency and amplitude of GnRH pulses dictate the differential release of LH and FSH, which in turn regulate gametogenesis and the production of sex steroids by the gonads. numberanalytics.comoup.com This intricate system governs puberty, sexual development, and ovulatory cycles in females. nih.gov The central role of the GnRH-GnRHR interaction has made it a significant target for research into reproductive disorders and the development of therapeutic interventions. numberanalytics.combenthamdirect.com Beyond the pituitary, the GnRH/GnRHR system is also found in various reproductive tissues, including the ovary, where it is believed to have autocrine/paracrine functions in processes like follicular development. oup.com
Historical Context of GnRH Receptor Antagonist Development
The therapeutic potential of modulating the HPG axis was recognized shortly after the elucidation of the GnRH structure. researchgate.net Initial efforts focused on creating GnRH agonists, which, through continuous administration, lead to a paradoxical suppression of gonadotropin secretion after an initial stimulatory phase or "flare-up". researchgate.netnih.govoup.com While effective for many applications, the initial flare can be undesirable in certain conditions. oup.com This led to the pursuit of GnRH receptor antagonists, which competitively block the GnRH receptor, causing an immediate and reversible suppression of gonadotropin secretion without the initial surge. oup.comnih.gov
The first generation of antagonists were peptide-based, direct analogues of the GnRH decapeptide. nih.gov While effective, these early peptide antagonists were often associated with histamine-releasing side effects. nih.gov Subsequent research led to the development of later-generation peptide antagonists, such as cetrorelix (B55110) and ganirelix, with improved profiles. oup.comnih.gov However, a significant limitation of all peptide-based antagonists is their poor oral bioavailability, necessitating parenteral administration. nih.gov This drawback spurred the quest for non-peptide, small-molecule antagonists that could be administered orally. nih.gov
Evolution of Non-Peptide GnRH Antagonists: A Research Perspective
The development of orally active, non-peptide GnRH antagonists marked a significant evolution in the field, promising greater patient convenience and dosing flexibility. nih.gov The search for these small molecules began with the screening of large chemical libraries. nih.gov In 1998, the first orally active non-peptide GnRH receptor antagonist for the human receptor was reported. nih.gov This discovery intensified research efforts globally, leading to the identification of numerous structurally diverse small molecules with high affinity and efficacy for the GnRH receptor. mdpi.com
These non-peptide antagonists, often referred to as "GnRH mimetics," are designed to have a small molecule structure with high affinity for the receptor. researchgate.net Research has explored various chemical scaffolds, including thiophene-based compounds, quinolone derivatives, and spiroindoline derivatives. nih.govmdpi.com A key area of focus has been on indole-based structures. nih.gov The goal of this research has been to optimize not only receptor binding affinity but also pharmacokinetic properties to ensure oral bioavailability and a suitable duration of action. nih.gov This has involved extensive structure-activity relationship (SAR) studies, modifying various parts of the lead compounds to improve their pharmacological profiles. nih.gov
Overview of Analogue 24 within Indole-Based GnRH Receptor Antagonist Research
Analogue 24 is a product of these systematic medicinal chemistry efforts, specifically emerging from research into tryptamine-derived, indole-based non-peptide GnRH receptor antagonists. nih.govvulcanchem.com The development of this compound involved targeted structural modifications to enhance its potency and oral activity. nih.gov
Key optimizations that led to analogue 24 included:
Stereospecific introduction of a methyl group to the indole-3-side chain, which was found to enhance activity. nih.gov
Variation of the bicyclic amino moiety of the tertiary amide. nih.gov
Adjustment of the tether length to a pyridine (B92270) or pyridone terminus. nih.gov
These modifications culminated in analogue 24, a compound identified as having high potency and functional activity as a GnRH receptor antagonist. nih.gov Preclinical studies demonstrated its oral activity in a rat model and acceptable oral bioavailability and half-life in dogs and monkeys, highlighting its potential as an orally bioavailable agent. nih.gov It is important to note that like many non-peptide GnRH antagonists, analogue 24 has shown species-dependent selectivity in its binding affinity. vulcanchem.com
Research Findings on Analogue 24
The primary research on analogue 24, as detailed in the publication with PMID: 11551758, focused on its chemical synthesis, in vitro potency, and in vivo preclinical pharmacology. The study aimed to develop an orally active non-peptide GnRH antagonist with high functional activity.
In Vitro Activity
The potency of analogue 24 was assessed by its ability to bind to the GnRH receptor and inhibit GnRH-stimulated cellular responses.
| Parameter | Value | Species |
| GnRH Receptor Binding Affinity (IC₅₀) | Data not publicly available in the provided search results | Human |
| Functional Antagonism | High Potency | In vitro cell-based assays |
| Table 1: In Vitro Characteristics of Analogue 24 |
Preclinical Pharmacokinetics
A critical aspect of the research was to determine if the high in vitro potency translated to in vivo efficacy and oral bioavailability in animal models.
| Species | Oral Bioavailability | Half-life |
| Dog | Acceptable | Acceptable |
| Monkey | Acceptable | Acceptable |
| Table 2: Preclinical Pharmacokinetic Profile of Analogue 24 |
In Vivo Efficacy
The ultimate test for a GnRH antagonist is its ability to suppress gonadotropin levels in vivo.
| Model | Effect |
| Rat Model | Demonstrated oral activity in suppressing Luteinizing Hormone (LH) |
| Table 3: In Vivo Efficacy of Analogue 24 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H46N4O |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
1-(2-azabicyclo[2.2.2]octan-2-yl)-2-[2-(3,5-dimethylphenyl)-3-[(2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl]-1H-indol-5-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C37H46N4O/c1-24-18-25(2)20-29(19-24)35-34(26(3)22-39-17-14-27-12-15-38-16-13-27)32-21-30(8-11-33(32)40-35)37(4,5)36(42)41-23-28-6-9-31(41)10-7-28/h8,11-13,15-16,18-21,26,28,31,39-40H,6-7,9-10,14,17,22-23H2,1-5H3/t26-,28?,31?/m1/s1 |
InChI Key |
GGVFLXSCFPVLMS-WPCLDFDBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)[C@H](C)CNCCC6=CC=NC=C6)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)C(C)CNCCC6=CC=NC=C6)C |
Synonyms |
(2S)-2-(5-(2-(2-azabicyclo(2.2.2)oct-2-yl)-1,1-dimethyl-2-oxoethyl)-2-(3,5-dimethylphenyl)-1H-indol-3-yl)-N-(2-pyridin-4-ylethyl)propan-1-amine IN3 compound |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Analogue 24
Synthetic Methodologies for Indole-Based GnRH Receptor Antagonists
The journey to analogue 24 was built upon a foundation of research into tryptamine-derived GnRH receptor antagonists. nih.gov Key to the success of this class of compounds was the systematic optimization of various structural components to enhance potency and pharmacokinetic properties. The synthetic strategies employed were designed to allow for modular variation of key functionalities. nih.govsyr.edu
Optimization of Bicyclic Amino Moiety and Tether Length
Further improvements in the antagonist profile were realized by varying the bicyclic amino moiety of the tertiary amide and adjusting the length of the tether connecting to a pyridine (B92270) or pyridone terminus. nih.gov An extensive structure-activity relationship (SAR) study was conducted to identify the optimal combination of these structural features. The isoquinuclidine amide, in particular, was identified as a highly effective bicyclic amino moiety, contributing to both high potency and favorable pharmacokinetic properties. nih.gov
The research leading to analogue 24 involved the synthesis and evaluation of numerous compounds with different bicyclic amino groups and tether lengths. The data from these studies highlighted the superior profile of the isoquinuclidine amide (analogue 17 in the original study) which exhibited IC50 values of 1.0 nM in binding assays and 2.8 nM in functional assays. nih.gov The optimization of the tether length to a pyridine terminus was also a critical factor in achieving the desired oral activity and bioavailability. nih.gov
Table 1: Influence of Bicyclic Amino Moiety on GnRH Receptor Antagonist Activity This table is a representative summary based on findings reported in the primary literature.
| Compound | Bicyclic Amino Moiety | Binding IC50 (nM) | Functional IC50 (nM) |
|---|---|---|---|
| 14 | 1-Azabicyclo[2.2.2]octan-3-amine | 1.8 | 4.8 |
| 15 | 1-Azabicyclo[3.2.1]octan-6-amine | 2.0 | 7.9 |
| 16 | 8-Azabicyclo[3.2.1]octan-3-amine | 1.1 | 4.2 |
| 17 | 3-Azabicyclo[2.2.2]octan-3-amine (isoquinuclidine) | 1.0 | 2.8 |
| 18 | 2-Azabicyclo[2.2.2]octan-5-amine | 15 | 32 |
Advanced Synthetic Routes Applied to Analogue 24
The synthesis of analogue 24 and its precursors involved a multi-step sequence. A general, though not explicitly "advanced" in the context of cutting-edge methodologies, route is described in the foundational paper. The synthesis of analogues with a two-carbon side-chain tether, such as analogue 24, was accomplished through the acylation of a core amine intermediate with the appropriate pyridylacetic acids, followed by reduction of the resulting amide to furnish the secondary amine. nih.gov This amine was then further elaborated to introduce the bicyclic amino moiety.
More contemporary and advanced synthetic strategies for the functionalization of indoles, which could be applicable to the synthesis of analogue 24, include palladium-catalyzed cascade reactions for the formation of spirocyclized indolenines and various methods for the enantioselective N-alkylation of indoles. mdpi.comacs.org These modern techniques offer efficient and stereocontrolled access to complex indole (B1671886) alkaloids and their derivatives.
Exploration of Chemical Modifications and Analogues Derived from Analogue 24 Scaffolds
The discovery of analogue 24 spurred further research into the modification of the indole-based scaffold to refine its pharmacological properties. One area of focus was the modification of the pyridine moiety. nih.gov Research demonstrated that oxidation of the pyridine ring nitrogen, in conjunction with alkylation at the 2-position, could lead to compounds with an excellent in vitro activity profile and improved oral bioavailability. nih.gov This suggests that the pyridine terminus of analogue 24 is a viable point for further derivatization to enhance its drug-like properties.
Subsequent research by various groups has continued to explore the vast chemical space of non-peptide GnRH antagonists, with many new scaffolds being developed. nih.govmdpi.com While these newer compounds may have different core structures, the fundamental principles of structure-activity relationships learned from the development of analogue 24, such as the importance of specific stereochemistry and the role of bicyclic moieties, have undoubtedly informed the design of next-generation GnRH receptor antagonists.
Molecular and Cellular Mechanism of Action Research for Analogue 24
Competitive Antagonism at the GnRH Receptor
Analogue 24 functions as a competitive antagonist at the GnRH receptor. oup.comtandfonline.comnih.gov This mechanism involves the compound binding directly to the GnRH receptor, thereby physically occupying the binding site and preventing the endogenous GnRH from binding and activating it. mdpi.com Unlike GnRH agonists, which initially stimulate the receptor before causing desensitization, antagonists provide an immediate and reversible blockade of gonadotropin secretion without an initial flare-up. nih.govresearchgate.net
Table 1: Representative Binding Affinities of a Non-Peptide GnRH Antagonist (NBI-42902) at the Human GnRH Receptor This table presents data for NBI-42902, a well-characterized non-peptide GnRH antagonist, as a proxy to illustrate the typical potency of compounds in the same class as analogue 24.
| Parameter | Value (nM) | Assay Type | Reference |
| Ki | 0.56 | Radioligand displacement | oup.commedchemexpress.com |
| IC50 | 0.79 | [125I-His5,D-Tyr6]GnRH displacement | medchemexpress.com |
Molecular Interactions with GnRH Receptor Binding Sites
The interaction between analogue 24 and the GnRH receptor is a complex molecular event involving specific conformational changes and key amino acid residues within the receptor's structure.
The GnRH receptor, a G-protein coupled receptor (GPCR), adopts different conformational states depending on whether it is unbound, bound to an agonist, or bound to an antagonist. oup.com Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into these structural shifts. When the endogenous agonist GnRH binds, it induces a significant conformational change, shifting the receptor from an inactive to an active state. This activation involves an outward movement of the receptor's N-terminus and a notable shift in transmembrane helix 6 (TM6), which creates the binding interface for the downstream G-protein. eurekalert.orgpnas.org
In contrast, when an antagonist like analogue 24 occupies the binding pocket, it stabilizes the receptor in an inactive conformation. eurekalert.orgpnas.org By binding to the orthosteric pocket, the antagonist prevents the structural rearrangements necessary for receptor activation. Specifically, it blocks the displacement of the N-terminus and the outward rotation of TM6, thereby impeding the receptor's ability to couple with and activate its associated G-protein. pnas.org This stabilization of the inactive state is the structural basis of its competitive antagonism.
The binding of non-peptide antagonists like analogue 24 occurs within a binding pocket in the transmembrane domain of the GnRH receptor. guidetopharmacology.org This site is believed to partially overlap with the binding site for the native GnRH peptide. guidetopharmacology.org Mutagenesis studies and molecular modeling have identified several key amino acid residues that are critical for antagonist binding.
While the binding of the natural GnRH peptide involves interactions with residues such as K3.32, Y6.51, and Y6.52 to stabilize its U-shaped active conformation, non-peptide antagonists interact with a different, albeit partially overlapping, set of residues. eurekalert.orgpnas.org Studies on various non-peptide antagonists have highlighted the importance of residues in the third and seventh transmembrane domains. guidetopharmacology.org For instance, research on quinolone-based antagonists revealed that Phe313 is a critical site for high-affinity binding in the dog GnRH receptor. oup.com For other non-peptide antagonists, mutagenesis studies have mapped adjacent but non-overlapping binding sites, suggesting that different chemical scaffolds can achieve antagonism by interacting with distinct microdomains within the larger binding pocket. nih.govacs.org The indole (B1671886) core of analogue 24 and its specific side chains are designed to optimize these interactions, ensuring a high-affinity and stable bond that effectively blocks the receptor. nih.gov
Ligand-Induced Conformational Changes in the GnRH Receptor
Modulation of Downstream Signaling Pathways by GnRH Receptor Inhibition
By preventing the activation of the GnRH receptor, analogue 24 effectively blocks the entire downstream signaling cascade that normally follows GnRH binding.
The GnRH receptor primarily exerts its physiological effects by coupling to heterotrimeric G-proteins of the Gq/G11 family. guidetopharmacology.orgoup.comnih.govoup.com Upon activation by GnRH, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein, leading to its activation. oup.com This activated Gαq/11 subunit then dissociates and stimulates its downstream effector, phospholipase C. nih.gov
Analogue 24, by competitively inhibiting the GnRH receptor, prevents this crucial first step of G-protein coupling. oup.com Studies using other GnRH antagonists have demonstrated that they effectively block the agonist-induced activation and subsequent regulatory changes in Gq/G11α protein levels. oup.com By maintaining the receptor in an inactive state, analogue 24 ensures that the Gq/G11 proteins remain uncoupled and inactive, thus silencing the primary signaling output of the receptor.
The activation of Gq/G11 by the GnRH receptor leads directly to the stimulation of phospholipase C, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). tandfonline.comnih.gov The generation of IP3 is a hallmark of GnRH receptor activation and leads to the release of calcium from intracellular stores. oup.com
As a functional consequence of its competitive antagonism, analogue 24 potently inhibits GnRH-stimulated inositol phosphate (B84403) (IP) production. oup.commedchemexpress.com By blocking Gq/G11 coupling, it prevents the activation of phospholipase C, and as a result, the generation of IP3 and other inositol phosphates is abrogated. oup.comoup.com The potency of non-peptide antagonists in functional assays is often quantified by their ability to inhibit agonist-induced IP accumulation.
Table 2: Representative Functional Antagonism of a Non-Peptide GnRH Antagonist (NBI-42902) on Downstream Signaling This table presents data for NBI-42902 as a proxy to illustrate the functional inhibitory effects of compounds in the same class as analogue 24.
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 | 3.6 | Inhibition of GnRH-stimulated Ca2+ flux | medchemexpress.com |
| IC50 | 5.22 | Inhibition of GnRH-stimulated ERK1/2 phosphorylation | medchemexpress.com |
| IC50 | ~2.6 - 16 | Inhibition of GnRH-stimulated inositol phosphate production (for antagonist conjugates) | oup.com |
Impact on G-Protein Coupling (e.g., Gq/G11)
Comparative Analysis of Analogue 24's Mechanism with Other GnRH Antagonist Classes
The development of Gonadotropin-Releasing Hormone (GnRH) antagonists has evolved from peptide-based molecules to orally bioavailable non-peptide compounds, such as analogue 24. This evolution has introduced distinct mechanistic classes of antagonists, each with unique properties regarding their interaction with the GnRH receptor and subsequent cellular responses. A comparative analysis of analogue 24, an indole-derived non-peptide antagonist, with other classes of GnRH antagonists reveals significant differences in their molecular and cellular mechanisms of action.
Peptide vs. Non-Peptide Antagonists: A Fundamental Divide
The most fundamental distinction lies between peptide and non-peptide GnRH antagonists. Peptide antagonists, such as Cetrorelix (B55110) and Ganirelix, are structurally similar to the endogenous GnRH decapeptide. uio.no They competitively block the GnRH receptor, leading to an immediate and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without the initial "flare-up" effect seen with GnRH agonists. nih.gov
In contrast, non-peptide antagonists like analogue 24, elagolix, and relugolix (B1679264) represent a diverse group of small molecules. frontiersin.org While they also act as competitive antagonists at the GnRH receptor, their smaller size and different chemical nature lead to distinct pharmacological profiles. oup.comnih.gov A key advantage of many non-peptide antagonists is their oral bioavailability, a significant improvement over the injectable peptide-based therapies. nih.gov
Binding Affinity and Kinetics: A Spectrum of Interactions
The binding affinity (Ki) of GnRH antagonists to the receptor is a critical determinant of their potency. Analogue 24, as an indole-derived compound, demonstrates high binding affinity for the human GnRH receptor. oup.com Comparative studies have shown that non-peptide antagonists can achieve affinities comparable to or even exceeding those of peptide antagonists.
However, beyond simple affinity, the kinetics of binding and dissociation play a crucial role in the pharmacological effect. Some non-peptide antagonists exhibit slow dissociation rates, which can contribute to a phenomenon known as insurmountable antagonism, where they can suppress the maximal response to GnRH even at high concentrations of the agonist. This is in contrast to the more readily reversible, surmountable antagonism often seen with peptide antagonists.
Interactive Table: Comparative Binding Affinities of GnRH Antagonists
| Compound Class | Compound Name | Binding Affinity (Ki) for human GnRH-R | Species Selectivity Noted |
| Indole-derived Non-peptide | Analogue 24 | High affinity (specific value not publicly disclosed) | Yes |
| Indole-derived Non-peptide | Compound 37 | 16 nM (IC50) | - |
| Indole-derived Non-peptide | Compound 38 | High affinity (specific value not publicly disclosed) | - |
| Uracil-derived Non-peptide | Elagolix | ~1.5-2.8 nM | Yes |
| Uracil-derived Non-peptide | NBI-42902 | 0.56 nM | Yes (negligible affinity for rat receptor) |
| Thieno[2,3-d]pyrimidine-derived Non-peptide | Relugolix | High affinity (specific value not publicly disclosed) | - |
| Quinolone-derived Non-peptide | Compound 52 | 6.0 nM (human), 3.8 nM (rat), 2.2 nM (mouse) | No significant species difference noted |
| Peptide | Cetrorelix | High affinity (comparable to non-peptides) | No |
| Peptide | Ganirelix | High affinity (comparable to non-peptides) | No |
| Peptide | Acyline | 0.52 nM (IC50) | Yes (lower potency for rat receptor) |
Differential Receptor Binding Sites: Overlapping but Distinct
Research into the binding sites of different GnRH antagonist classes has revealed a complex picture of overlapping but non-identical interaction points within the GnRH receptor. Peptide antagonists are thought to interact with a broader area of the receptor, including extracellular loops and transmembrane domains.
Non-peptide antagonists, due to their smaller size, occupy a more confined pocket within the transmembrane domain of the receptor. nih.govoup.com Crucially, studies have identified specific amino acid residues that are critical for the binding of certain classes of non-peptide antagonists but not for peptide antagonists. For example, Phe313 has been identified as a key residue for the binding of quinolone-based non-peptide antagonists, and its substitution can dramatically alter binding affinity for this class while having little effect on peptide antagonist binding. nih.govoup.com This suggests that while the binding pockets for peptide and non-peptide antagonists may overlap, they are not identical. oup.com The indole core of analogue 24 and similar compounds likely engages in specific interactions within this non-peptide binding pocket.
Modulation of Downstream Signaling: Beyond Simple Blockade
The GnRH receptor primarily signals through the Gαq/11 protein, leading to the activation of phospholipase C and subsequent downstream events like inositol phosphate (IP) accumulation and calcium mobilization. mdpi.com While all GnRH antagonists block this primary pathway, there is emerging evidence that different classes of antagonists can differentially modulate GnRH receptor signaling, a phenomenon known as "biased agonism" or "functional selectivity." oup.com
Some studies suggest that certain GnRH antagonists may not be "silent" antagonists but can selectively activate other signaling pathways, such as those coupled to Gαi proteins, which can lead to anti-proliferative effects in some cell types. oup.com This differential signaling could have implications for the therapeutic profiles of these drugs beyond simple gonadotropin suppression. For instance, the ability of an antagonist to selectively promote anti-proliferative signals could be advantageous in the treatment of hormone-dependent cancers. The specific effects of indole-derived antagonists like analogue 24 on these alternative signaling pathways are an area of ongoing research.
Interactive Table: Comparative Effects on Downstream Signaling
| Antagonist Class | Primary Mechanism | Effect on Gαq Pathway (IP Production) | Potential for Biased Agonism (e.g., Gαi activation) |
| Indole-derived Non-peptide (e.g., Analogue 24) | Competitive Antagonism | Inhibition | Under investigation |
| Uracil-derived Non-peptide (e.g., Elagolix) | Competitive Antagonism | Inhibition | Under investigation |
| Thieno[2,3-d]pyrimidine-derived Non-peptide (e.g., Relugolix) | Competitive Antagonism | Inhibition | Under investigation |
| Peptide (e.g., Cetrorelix, Ganirelix) | Competitive Antagonism | Inhibition | Some evidence suggests potential for biased signaling |
Preclinical Pharmacological Profiling of Analogue 24 in Research Models
In Vitro Receptor Binding Affinity Studies
Quantification of GnRH Receptor Competitive Binding
The initial characterization of analogue 24 involved determining its ability to bind to the human GnRH receptor. In a competitive binding assay, the compound's affinity for the human pituitary GnRH receptor was quantified by measuring its ability to displace the radiolabeled GnRH agonist, [¹²⁵I]buserelin. sci-hub.st This assay is a standard method to determine the binding potency of a ligand to its receptor.
The results demonstrated that analogue 24 is a potent inhibitor of radioligand binding to the human GnRH receptor. oup.com The concentration of analogue 24 required to inhibit 50% of the specific binding of [¹²⁵I]buserelin (IC₅₀) was determined to be 0.6 nM. sci-hub.st This low nanomolar affinity indicates a strong interaction between analogue 24 and the human GnRH receptor.
Table 1: In Vitro GnRH Receptor Binding Affinity of Analogue 24
| Compound | Receptor Source | Radioligand | IC₅₀ (nM) |
|---|---|---|---|
| Analogue 24 | Human Pituitary | [¹²⁵I]buserelin | 0.6 |
Data sourced from Ashton WT, et al. Bioorg Med Chem Lett. 2001;11(19):2597-602. sci-hub.st
Evaluation of Receptor Selectivity (e.g., GnRH1R vs. GnRH2R)
Information regarding the specific selectivity of analogue 24 for GnRH receptor subtypes, such as GnRH1R versus GnRH2R, is not available in the primary literature [PMID: 11551758]. While it is noted that many non-peptide GnRH antagonists can exhibit species-dependent selectivity, a detailed selectivity profile for analogue 24 across different GnRH receptor isoforms has not been reported. vulcanchem.com
In Vitro Functional Activity Assessments
Inhibition of GnRH-Stimulated Gonadotropin Release (LH, FSH) in Pituitary Cell Models
The functional antagonist activity of analogue 24 was assessed by its ability to inhibit the downstream signaling pathway activated by GnRH. Specifically, its capacity to block GnRH-stimulated hydrolysis of [³H]inositol phosphate (B84403), a key second messenger in the signaling cascade that leads to gonadotropin release, was measured. sci-hub.st This cellular assay provides a measure of the compound's functional potency as an antagonist.
Analogue 24 demonstrated potent functional antagonism. sci-hub.st The concentration of analogue 24 that produced a 50% inhibition of GnRH-stimulated inositol (B14025) phosphate hydrolysis (IC₅₀) was found to be 0.6 nM. sci-hub.st This value, being identical to its binding affinity (IC₅₀), suggests a strong correlation between receptor occupancy and functional inhibition of the GnRH signaling pathway.
Table 2: In Vitro Functional Antagonist Activity of Analogue 24
| Compound | Assay | IC₅₀ (nM) |
|---|---|---|
| Analogue 24 | Inhibition of GnRH-stimulated [³H]inositol phosphate hydrolysis | 0.6 |
Data sourced from Ashton WT, et al. Bioorg Med Chem Lett. 2001;11(19):2597-602. sci-hub.st
In Vivo Preclinical Efficacy Studies in Animal Models
The in vivo efficacy of analogue 24 as a GnRH antagonist was evaluated in a castrated male rat model. sci-hub.st This model is utilized because castrated rats exhibit stably elevated levels of circulating luteinizing hormone (LH), providing a clear baseline against which the suppressive effects of a GnRH antagonist can be measured. sci-hub.st It is noteworthy that analogue 24 has an IC₅₀ value of 1.7 nM against the rat GnRH receptor in a whole-cell binding assay. sci-hub.st
Oral administration of analogue 24 resulted in a dose-dependent inhibition of plasma LH levels. sci-hub.st At a dose of 5 mg/kg, the compound suppressed LH release for a duration of 5 to 7 hours. sci-hub.st A higher single oral dose of 10 mg/kg led to a complete suppression of plasma LH levels for 13 hours. sci-hub.st At a dose of 20 mg/kg, the inhibition of LH release extended beyond 15 hours. sci-hub.st These findings confirm the oral activity and in vivo efficacy of analogue 24 in a relevant animal model. nih.govsci-hub.st
The oral bioavailability of analogue 24 was also assessed in several species. While it was 8% in rats, it was found to be 25% in dogs and 21% in rhesus monkeys, with terminal half-lives of 3.9 hours and 3.3 hours in dogs and monkeys, respectively. sci-hub.st
Table 3: In Vivo Efficacy of Orally Administered Analogue 24 in Castrated Male Rats
| Dose (mg/kg, p.o.) | Duration of LH Suppression |
|---|---|
| 5 | 5-7 hours |
| 10 | 13 hours (complete suppression) |
| 20 | >15 hours |
Data sourced from Ashton WT, et al. Bioorg Med Chem Lett. 2001;11(19):2597-602. sci-hub.st
Suppression of Hypothalamic-Pituitary-Gonadal Axis Activity
The primary mechanism of action for analogue 24 involves the competitive blockade of GnRH receptors on the pituitary gonadotropes. vulcanchem.comoup.com The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical regulatory system for reproductive function, initiated by the pulsatile release of GnRH from the hypothalamus. wikipedia.orgnih.gov GnRH stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). wikipedia.org These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, such as testosterone (B1683101) and estrogen. nih.gov
By acting as an antagonist, analogue 24 prevents endogenous GnRH from binding to its receptor, thereby inhibiting the downstream signaling cascade. vulcanchem.comoup.com This blockade leads to a rapid and dose-dependent suppression of gonadotropin release, specifically LH, from the pituitary gland. vulcanchem.comnih.gov The reduction in circulating LH levels subsequently suppresses gonadal function, demonstrating the compound's ability to interrupt the HPG axis. The development of GnRH antagonists like analogue 24 was a strategic effort to achieve this suppression without the initial stimulatory "flare" effect seen with GnRH agonists. oup.comportico.org
Pharmacodynamic Evaluation in Rodent and Non-Human Primate Models
The pharmacodynamic properties of analogue 24 were investigated in multiple species to assess its potency and functional activity. nih.gov These studies were crucial to confirm that the in vitro receptor binding affinity translated to a desired biological effect in vivo.
In rodent models , specifically rats, analogue 24 demonstrated oral activity. nih.gov The key pharmacodynamic endpoint evaluated was the suppression of plasma LH levels. vulcanchem.com Research findings indicated a time-dependent and dose-dependent suppression of LH following administration, confirming the compound's functional antagonism at the pituitary level in a living system. vulcanchem.comnih.gov
In non-human primate models , including dogs and monkeys, the compound was evaluated to understand its properties in species more predictive of human pharmacology. nih.govnih.gov Studies in these models confirmed that analogue 24 possessed an acceptable half-life and oral bioavailability, which are critical pharmacodynamic indicators of a compound's potential for effective oral administration. nih.gov The ability to suppress gonadotropins effectively after oral dosing was also demonstrated in castrated macaques for similar nonpeptide GnRH antagonists, establishing this as a key evaluation model for this class of compounds. oup.com
| Animal Model | Key Pharmacodynamic Finding | Reference |
|---|---|---|
| Rat | Demonstrated oral activity and dose-dependent suppression of Luteinizing Hormone (LH). | vulcanchem.comnih.gov |
| Dog | Showed acceptable oral bioavailability and half-life. | nih.gov |
| Monkey | Showed acceptable oral bioavailability and half-life. | nih.gov |
Oral Activity and Pharmacokinetic Characterization (focused on methodology and principles, not values or implications for human use)
The characterization of oral activity and pharmacokinetics for compounds like analogue 24 follows established methodologies designed to understand absorption, distribution, metabolism, and excretion (ADME). The primary principle is to determine the extent to which an orally administered compound reaches systemic circulation and how long it remains active.
The general methodology involves administering the compound to research animals, such as rats, dogs, or monkeys, through both intravenous (IV) and oral (PO) routes. nih.govdovepress.com The IV administration serves as a baseline, representing 100% bioavailability. For oral administration, the compound is typically formulated in a suitable vehicle and given by gavage. dovepress.com
Following administration, blood samples are collected at a series of predetermined time points (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, etc.). dovepress.comresearchmap.jp Plasma is separated from these samples and the concentration of the parent compound is quantified. The standard analytical technique for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov
By plotting the plasma concentration of the compound against time, a pharmacokinetic profile is generated. Key parameters, such as the area under the curve (AUC), are calculated from this profile for both IV and oral routes. The principle of oral bioavailability calculation involves comparing the dose-normalized AUC from oral administration to the AUC from IV administration. nih.govnih.gov This process allows researchers to determine the fraction of the oral dose that is absorbed and reaches the bloodstream.
Advanced Research Methodologies and Computational Approaches Applied to Analogue 24
Molecular Modeling and Docking Studies of GnRH Receptor-Analogue 24 Complex
Computational approaches are crucial for visualizing the interaction between a ligand like analogue 24 and its target receptor. Given the lack of a specific crystal structure for the analogue 24-GnRHR complex, researchers rely on homology modeling and molecular docking simulations.
Historically, these models were often based on the crystal structure of bovine rhodopsin, another G-protein coupled receptor (GPCR). researchgate.netMore recently, the resolution of cryo-electron microscopy (cryo-EM) and crystal structures of the human GnRH receptor, often in complex with other antagonists like elagolix, has provided a more accurate template for these studies. pnas.orgnih.gov The process involves creating a three-dimensional model of the hGnRHR's transmembrane helices and loops. Analogue 24, an indole-based compound, is then computationally "docked" into the putative binding pocket of the receptor model. These simulations predict the most likely binding orientation and identify key molecular interactions.
Studies have revealed that non-peptide antagonists, unlike the native GnRH peptide, often bind in a pocket formed by the transmembrane domains of the receptor. pnas.orgoup.comDocking models suggest that antagonists like analogue 24 occupy the orthosteric pocket in a manner that maintains the receptor in an inactive conformation, often by binding closer to transmembrane helices 5, 6, and 7. pnas.orgThis contrasts with agonists, which bind centrally and displace the receptor's N-terminus to stabilize an active state. pnas.orgKey residues within the receptor, identified through mutagenesis, are critical for anchoring these non-peptide ligands.
Table 1: Key GnRH Receptor Residues in Non-Peptide Antagonist Binding
| Residue | Location | Putative Role in Binding | Supporting Evidence |
| Phe313 (F7.43) | Transmembrane Helix 7 (TM7) | Critical for high-affinity binding of quinolone-based non-peptide antagonists; likely contributes to a hydrophobic pocket. | Mutating Phe313 to Leu in the human receptor caused a 160-fold decrease in antagonist affinity. oup.comnih.gov |
| Tyr283 (Y6.51) | Transmembrane Helix 6 (TM6) | Involved in modulating receptor activation state. Rotates away from the ligand in antagonist-bound structures. | Cryo-EM structures show a distinct rotational state in antagonist-bound versus agonist-bound receptors. pnas.org |
| Asp302 (D7.32) | Transmembrane Helix 7 (TM7) | Forms part of a hydrogen-bond network that anchors non-peptide antagonists. | Mutagenesis studies with thienopyrimidinedione antagonists showed sensitivity to mutations at this site. acs.org |
| Gln174 (Q4.60) | Transmembrane Helix 4 (TM4) | May participate in antagonist binding. | Mutations at this site were shown to decrease the potency of some antagonists. nih.govresearchgate.net |
Biophysical Techniques for Ligand-Receptor Interaction Characterization
While docking studies provide a static model, biophysical techniques offer quantitative data on the thermodynamics and kinetics of the ligand-receptor interaction. Although specific studies on analogue 24 are not publicly detailed, standard techniques are routinely applied to characterize similar non-peptide antagonists.
Isothermal Titration Calorimetry (ITC) is a powerful tool used to measure the heat changes that occur upon binding. news-medical.netIn a typical experiment, analogue 24 would be titrated into a solution containing the purified GnRH receptor or a receptor-containing membrane preparation. ceitec.czThe resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). news-medical.netceitec.czThis information helps to understand the fundamental forces driving the binding event. news-medical.netSurface Plasmon Resonance (SPR) is another key technique used to study binding kinetics in real-time. pnas.orgIn an SPR experiment, the GnRH receptor would be immobilized on a sensor chip, and a solution containing analogue 24 would be flowed over the surface. The technique measures changes in the refractive index at the surface as the antagonist binds and dissociates. This allows for the precise determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. Such data is critical for understanding how quickly the antagonist binds to the receptor and how long it remains bound, which are key determinants of its pharmacological effect.
Reporter Gene Assays for Functional Antagonism Evaluation
To measure the functional consequences of analogue 24 binding to the GnRH receptor, reporter gene assays are widely employed. nih.govnih.govThese cell-based assays are a cornerstone for screening and characterizing GnRH antagonists due to their high sensitivity and throughput. nih.gov The methodology typically involves a stable cell line, such as human embryonic kidney (HEK-293) cells, that has been engineered to express the human GnRH receptor. nih.govscispace.comThese cells also contain a "reporter gene" construct. A common construct links the promoter of a GnRH-responsive gene, like c-fos, to the gene for a readily detectable enzyme, such as firefly luciferase. nih.gov When a GnRH agonist is added to these cells, it binds to the receptor, initiating a signaling cascade that activates the c-fos promoter and drives the expression of luciferase. nih.govThe amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation. promega.krTo test an antagonist like analogue 24, it is added to the cells prior to or along with the agonist. By inhibiting receptor activation, the antagonist prevents the agonist-induced expression of luciferase in a dose-dependent manner. nih.govThis allows for the calculation of an IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the agonist's effect and serves as a quantitative measure of the antagonist's potency. nih.govscispace.com
Table 2: Principle of the Luciferase Reporter Gene Assay for GnRH Antagonists
| Step | Condition | GnRH Receptor Activity | Reporter Gene (fos-Luc) | Measured Light Output |
| 1 | Untreated Cells | Basal (inactive) | Minimal Expression | Low |
| 2 | Add GnRH Agonist | Activated | High Expression | High |
| 3 | Add Analogue 24 + GnRH Agonist | Blocked/Inhibited | Minimal Expression | Low |
Mutagenesis Studies of the GnRH Receptor to Elucidate Analogue 24 Binding
Site-directed mutagenesis is a fundamental technique used to pinpoint the specific amino acid residues of the GnRH receptor that are critical for antagonist binding. By systematically changing individual amino acids and then evaluating the impact on ligand binding and function, researchers can map the antagonist's binding pocket.
These studies have been instrumental in revealing that the binding sites for peptide agonists and non-peptide antagonists on the GnRH receptor are not identical, although they may overlap. oup.comnih.govFor instance, a landmark study demonstrated that mutating a single residue, Phenylalanine 313 (Phe313), in the seventh transmembrane domain of the human GnRH receptor to a Leucine (as found in the dog receptor) resulted in a dramatic 160-fold loss of affinity for a non-peptide antagonist. oup.comnih.govConversely, making the reverse mutation in the dog receptor (Leu313Phe) increased affinity by 360-fold, highlighting this residue's critical role in a hydrophobic pocket that accommodates this class of antagonists. oup.comnih.gov Other mutagenesis studies have identified additional residues in the transmembrane domains and extracellular loops that are crucial for the binding and activity of various non-peptide antagonists. These findings, when taken together, provide a detailed map of the binding site for indole-based antagonists like analogue 24.
Table 3: Selected Mutagenesis Studies on the GnRH Receptor for Non-Peptide Antagonist Binding
| Receptor Mutant | Location | Effect on Non-Peptide Antagonist Binding | Implication for Analogue 24 |
| hGnRHR (F313L) | TM7 | ~160-fold decrease in affinity for a quinolone antagonist. oup.comnih.gov | Phe313 is likely a key interaction point for the aromatic system of analogue 24. |
| hGnRHR (D302A) | TM7 | Significantly reduced affinity for thienopyrimidinedione antagonists. acs.org | This residue may form a crucial hydrogen bond with a functional group on analogue 24. |
| hGnRHR (Y290A) | TM6 | Reduced affinity for thienopyrimidinedione antagonists. acs.org | Suggests this tyrosine is part of the hydrophobic binding pocket for non-peptide ligands. |
| hGnRHR (F178A) | ECL2/TM4 | Showed decreased binding affinity for GnRH peptides. researchgate.net | While primarily an agonist-interacting residue, its proximity may influence the conformation of the antagonist binding site. |
Comparative Research and Broader Context of Analogue 24
Comparison with Peptide GnRH Antagonists
The primary motivation for developing non-peptide GnRH antagonists like analogue 24 was to overcome the inherent limitations of peptide-based drugs. nih.gov Peptide antagonists, while effective, are structurally similar to the endogenous GnRH decapeptide. nih.govwikipedia.org This structural similarity comes with drawbacks, including low oral bioavailability, requiring administration via injection, and potential for histamine (B1213489) release. nih.govresearchgate.net
Non-peptide antagonists represent a significant shift in therapeutic design. They are small-molecule compounds that are not structurally related to the native GnRH peptide. wikipedia.org This fundamental difference allows for oral administration, a major advantage for patient compliance and long-term treatment of conditions like endometriosis and prostate cancer. nih.govbohrium.com Unlike GnRH agonists, which cause an initial surge in hormone levels, both peptide and non-peptide antagonists induce an immediate and reversible suppression of gonadotropins like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govnih.gov However, the oral availability of compounds such as analogue 24 marked a significant advancement over the injectable-only peptide antagonists. nih.govbohrium.com
Table 1: Comparison of Peptide vs. Non-Peptide GnRH Antagonists
| Feature | Peptide GnRH Antagonists | Non-Peptide GnRH Antagonists (e.g., Analogue 24) |
|---|---|---|
| Chemical Structure | Analogues of the natural GnRH decapeptide. wikipedia.org | Small, synthetic organic molecules (e.g., indole-based). nih.govwikipedia.org |
| Administration Route | Parenteral (subcutaneous or intramuscular injection). nih.govwikipedia.org | Generally designed for oral bioavailability. nih.govnih.gov |
| Onset of Action | Immediate suppression of gonadotropins. nih.gov | Immediate suppression of gonadotropins. nih.gov |
| Key Advantage | Fast and reversible suppression without hormonal flare. nih.govmdpi.com | Oral administration, improved patient compliance. nih.govbohrium.com |
| Key Limitation | Poor oral bioavailability, must be injected. nih.gov | Development requires extensive medicinal chemistry to achieve potency and desired pharmacokinetic properties. nih.gov |
Distinction from Other Non-Peptide GnRH Antagonist Chemical Classes
Analogue 24 belongs to the indole-derived class of non-peptide GnRH antagonists. nih.gov Its development was part of a broader research effort across the pharmaceutical industry to discover potent, orally active small molecules, which led to the identification of several distinct chemical classes. nih.gov The first non-peptide GnRH antagonist reported was, incidentally, the antifungal drug ketoconazole, though it was a weak antagonist. nih.gov
Intensive research led to more potent and specific chemical series:
Thiophene (B33073) Derivatives : Researchers at Takeda Chemical Industries reported the first orally-active non-peptide antagonist for the human GnRH receptor in 1998, which featured a thiophene-based bicyclic scaffold. nih.gov
Uracil (B121893) Derivatives : This class includes the first orally active non-peptide GnRH antagonist approved for clinical use, elagolix. nih.gov These compounds feature a central uracil core, which can be modified to optimize binding affinity to the GnRH receptor. nih.gov
Quinolone Derivatives : Another distinct pharmacophore that has been explored in the development of non-peptide GnRH antagonists. researchgate.net
Analogue 24 is distinguished from these classes by its core structure, which is based on an indole (B1671886). nih.gov The specific potency and pharmacokinetic profile of analogue 24 were achieved through targeted modifications to a tryptamine-derived series. nih.gov Key optimizations included the stereospecific introduction of a methyl group on the indole-3-side chain and adjustments to a bicyclic amino moiety, which ultimately conferred high potency and oral activity in animal models. nih.gov
Table 2: Comparison of Selected Non-Peptide GnRH Antagonist Chemical Classes
| Chemical Class | Core Structure | Notable Example(s) / Key Feature |
|---|---|---|
| Indole Derivatives | Indole | Analogue 24 was developed from a tryptamine-derived series with high potency and oral activity. nih.gov |
| Thiophene Derivatives | Thiophene | The first orally-active non-peptide antagonists for the human receptor were based on a bicyclic thiophene scaffold. nih.gov |
| Uracil Derivatives | Uracil | Led to the development of elagolix, the first approved oral non-peptide antagonist. nih.govnih.gov |
| Quinolone Derivatives | Quinolone | Represents another distinct chemical series explored for GnRH antagonism. researchgate.net |
Research on Analogue 24's Place in the Development of Next-Generation GnRH Antagonists
The research leading to analogue 24 represents a crucial phase in the evolution of GnRH antagonist therapy. It was a direct outcome of systematic medicinal chemistry aimed at creating orally bioavailable drugs to replace injectable peptides. vulcanchem.comnih.gov The study [PMID: 11551758] demonstrated that through specific, rational design—including stereospecific modifications and variation of side chains—it was possible to develop an indole-based compound with not only high receptor binding affinity but also acceptable oral bioavailability and half-life in multiple species. nih.gov
Analogue 24, and the research surrounding it, therefore served as an important proof-of-concept. It validated the indole scaffold as a viable foundation for potent, orally active GnRH antagonists. This work contributed to a growing body of knowledge showing that small molecules could effectively and specifically target the GnRH receptor, a domain previously dominated by peptide mimetics. guidetopharmacology.org While newer compounds have since reached clinical use, the development of early, potent non-peptide antagonists like analogue 24 was a foundational step that paved the way for the next generation of oral GnRH therapies for a range of hormone-dependent diseases. pnas.orguio.no
Table of Compound Names
| Compound Name | Class / Type |
|---|---|
| Analogue 24 (IN-3) | Non-Peptide GnRH Antagonist (Indole derivative) |
| Cetrorelix (B55110) | Peptide GnRH Antagonist |
| Degarelix | Peptide GnRH Antagonist |
| Elagolix | Non-Peptide GnRH Antagonist (Uracil derivative) |
| Ganirelix | Peptide GnRH Antagonist |
| Ketoconazole | Non-Peptide GnRH Antagonist (Antifungal) |
| Luteinizing Hormone (LH) | Gonadotropin Hormone |
Future Research Directions and Unexplored Avenues for Analogue 24
Further Optimization of Receptor Binding and Functional Properties
The initial development of analogue 24 involved a systematic structure-activity relationship (SAR) study that identified key structural motifs for its antagonist activity. Future research could further refine these properties by exploring chemical space beyond the original library of compounds.
Key Optimization Strategies:
Indole (B1671886) Core Substitutions: While analogue 24 features a 3,5-dimethylphenyl group at position 2 of the indole core, further exploration of aromatic and heteroaromatic substitutions at this position could modulate binding affinity and selectivity. The introduction of electron-withdrawing or -donating groups could fine-tune electronic properties influencing receptor interactions.
Side-Chain Modifications: The stereospecific (2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl side chain at the indole-3-position was critical for activity. Future work could investigate alternative tether lengths, vary the terminal basic moiety from pyridine (B92270) to other nitrogen-containing heterocycles, or introduce additional functional groups to probe for new interactions within the receptor's binding pocket.
Bicyclic Amine Moiety: The 3-azabicyclo[2.2.2]octane group enhanced metabolic stability. Investigating other constrained cyclic amine systems could further improve pharmacokinetic properties while maintaining or enhancing binding affinity.
Investigation of Novel Molecular Targets or Off-Target Interactions (for research understanding, not safety)
A comprehensive understanding of a compound's biological activity requires profiling against a panel of other receptors and enzymes. For analogue 24, whose primary target is the GnRH receptor, exploring potential off-target interactions is crucial for a complete pharmacological characterization. up.ac.za While developed for GnRH receptor antagonism, its structural motifs might allow for interactions with other G protein-coupled receptors (GPCRs) or kinases.
Systematic screening could reveal unexpected activities, providing insights into the broader biological effects of this chemical class. For instance, GnRH receptors have been identified in various tissues outside the pituitary, including the bladder and prostate. nih.gov Investigating the activity of analogue 24 at these extrapituitary sites could uncover novel biological functions. Such studies are not for assessing safety but for deepening the scientific understanding of the molecule's mechanism of action and potential polypharmacology.
Development of Advanced In Vitro and In Vivo Research Models
The initial characterization of analogue 24 relied on standard cell-based assays and conventional animal models, such as rats, dogs, and monkeys. oup.com The next generation of research would benefit from more sophisticated models that better recapitulate human physiology.
Advanced In Vitro Models:
Immortalized Gonadotrope Cell Lines: The LβT2 cell line, which represents a mature gonadotrope, serves as an important model for studying GnRH receptor signaling. nih.gov Utilizing such specialized cell lines can provide more detailed insights into the downstream signaling cascades affected by analogue 24.
3D Pituitary Organoids: Moving beyond 2D cell culture, pituitary organoids can be developed to better mimic the complex cellular architecture and microenvironment of the anterior pituitary gland. These models would allow for the study of analogue 24 in a more physiologically relevant context.
Advanced In Vivo Models:
Humanized GnRH Receptor Mouse Models: A significant challenge in preclinical development is species selectivity, as small molecules often show different affinities for human versus rodent receptors. physiology.orgnih.gov The development of knock-in mice expressing the human GnRH receptor has created a powerful tool to evaluate the in vivo efficacy of human-specific antagonists. physiology.orgresearchgate.netnih.gov Testing analogue 24 or its derivatives in such a humanized model would provide more predictive data on its potential effects in humans.
Strategic Design Principles for Enhanced Specificity and Potency
Building on the initial SAR, future design strategies can incorporate modern computational and medicinal chemistry techniques to develop analogues with superior specificity and potency. patsnap.com
Computational and Structure-Based Design: With the increasing availability of GPCR crystal structures, computational methods like homology modeling, molecular docking, and molecular dynamics simulations are invaluable tools. acs.orgfrontiersin.orguio.nospringernature.com These approaches can model the interaction of analogue 24 with the GnRH receptor at an atomic level, identifying key hydrogen bonds and hydrophobic interactions that can be optimized. This allows for a more rational, structure-guided design of new compounds. patsnap.com
Fragment-Based Drug Discovery (FBDD): FBDD can be employed to identify small chemical fragments that bind to specific sub-pockets of the GnRH receptor. These fragments can then be grown or linked together to create novel, high-affinity ligands with distinct chemical scaffolds from analogue 24. acs.org
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a diverse set of analogues, researchers can create predictive algorithms to estimate the biological activity of novel, un-synthesized compounds. This can help prioritize the synthesis of the most promising candidates, accelerating the discovery process.
Interactive Data Table: Key Structural Components of Analogue 24 and Future Optimization Areas
| Structural Component | Description in Analogue 24 | Potential Future Modifications | Desired Outcome |
| Core Scaffold | Indole Ring | Bioisosteric replacement (e.g., benzimidazole, indazole) | Modulate core physicochemical properties, explore new intellectual property space. |
| Indole-2 Position | 3,5-Dimethylphenyl Group | Substitution with other aryl/heteroaryl groups; introduction of polar functions. | Enhance binding affinity, improve selectivity, alter solubility. |
| Indole-3 Position | (2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl Side Chain | Vary tether length and flexibility; substitute terminal pyridine with other basic heterocycles. | Optimize interaction with receptor sub-pockets, fine-tune pKa. |
| Amide Moiety | Tertiary Amide linked to 2-methylpropan-1-one | Replacement with other stable linkers (e.g., reverse amides, sulfonamides). | Improve metabolic stability and synthetic accessibility. |
| Terminal Group | 3-Azabicyclo[2.2.2]octane | Exploration of different mono- and bicyclic amine systems. | Enhance oral bioavailability, improve pharmacokinetic profile. |
Q & A
Q. How do researchers differentiate off-target effects of analogue 24 from its primary mechanism of action?
- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions. CRISPR-Cas9 screens (e.g., genome-wide KO libraries) identify synthetic lethal partners. Use competitive binding assays with excess unlabeled ligand to confirm specificity. Computational off-target prediction tools (e.g., SwissTargetPrediction) guide experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
